1-Methanesulfonylcyclobutane-1-carboxylic acid
Overview
Description
1-Methanesulfonylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O4S It is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group
Scientific Research Applications
1-Methanesulfonylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the desired product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and reaction times of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents (e.g., DCC or EDC) are employed for esterification or amidation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane derivatives.
Substitution: Esters and amides of this compound.
Mechanism of Action
The mechanism of action of 1-methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring.
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid: Contains a methylsulfanyl group instead of a methanesulfonyl group.
Uniqueness
1-Methanesulfonylcyclobutane-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a cyclobutane ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-methylsulfonylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJEGTTZDOFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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